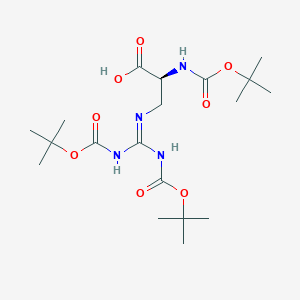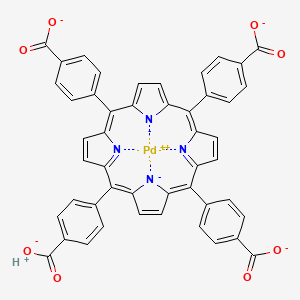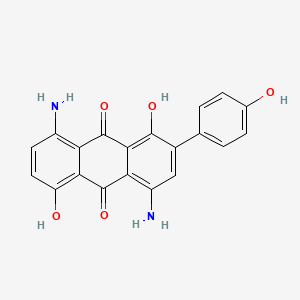
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H5FINO3 It is a derivative of benzene, substituted with fluorine, iodine, methoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-iodoanisole, followed by fluorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is facilitated by the electron-withdrawing nitro group, which directs incoming electrophiles to the ortho and para positions relative to itself.
Nucleophilic Substitution: The presence of the iodine atom makes the compound susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophiles such as sodium methoxide can replace the iodine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid, while reduction of the nitro group produces an amine.
Aplicaciones Científicas De Investigación
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and fluorine groups influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene: Similar in structure but with different substitution patterns.
2-Iodo-4-methoxy-1-nitrobenzene: Lacks the fluorine atom, which affects its reactivity and applications.
2-Fluoro-4-methoxy-1-nitrobenzene: Lacks the iodine atom, leading to different chemical behavior.
Uniqueness
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C7H5FINO3 |
|---|---|
Peso molecular |
297.02 g/mol |
Nombre IUPAC |
3-fluoro-2-iodo-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5FINO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3 |
Clave InChI |
LJIUDHQIMRPANG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)

![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)


![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)

![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)

